1H-Pyrrolo[2,3-b]pyridin-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159487-13-5 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H |
InChI Key |
DWXCAYCYQNEZLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
Synonyms |
1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 1 Ol and Its Analogs
Regiospecific and Stereoselective Synthetic Pathways
The construction of the 7-azaindole (B17877) framework with precise control over substituent placement is crucial for developing targeted analogs. Methodologies can be broadly categorized by which ring of the bicyclic system is formed last: annulation of a pyrrole (B145914) ring onto a pyridine (B92270) precursor or annulation of a pyridine ring onto a pyrrole precursor.
Traditional indole (B1671886) syntheses like the Fischer and Madelung cyclizations have been applied to create the 7-azaindole skeleton, but they often face limitations due to the electron-deficient nature of the pyridine ring. researchgate.net More contemporary methods have been developed to overcome these challenges.
One effective strategy is the Bartoli indole synthesis , which has been extended to prepare substituted 7-azaindoles. This method involves the reaction of a nitropyridine derivative with an excess of a vinyl Grignard reagent to construct the pyrrole ring. google.com Another innovative approach is a domino reaction between readily available 2-fluoro-3-methylpyridine and various arylaldehydes. This one-pot method can be selectively controlled by the choice of an alkali-amide base to yield either 7-azaindoles or their reduced 7-azaindoline counterparts. nsf.gov
| Method | Precursors | Key Features |
| Bartoli Synthesis | Nitropyridine, Vinyl Magnesium Bromide | Effective for constructing the pyrrole ring onto a pyridine core. google.com |
| Domino Reaction | 2-Fluoro-3-methylpyridine, Aldehydes | One-pot synthesis; selectivity between 7-azaindole and 7-azaindoline is base-dependent. nsf.gov |
| Modified Madelung Route | 2-Aminopyridine (B139424) Derivatives | A modified version of the classic Madelung synthesis has been used for specific substituted 7-azaindoles. researchgate.net |
Building the pyridine ring onto an existing pyrrole scaffold offers an alternative and powerful route to highly substituted 7-azaindoles. These methods often begin with functionalized pyrrole building blocks.
A notable example involves the use of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as precursors. These compounds can undergo condensation and cyclization with various partners to form the pyridine ring. For instance, a three-component reaction of a 5-aminopyrrole, an aromatic aldehyde, and benzoylacetonitrile leads to the formation of highly functionalized 7-azaindoles in moderate to good yields. uni-rostock.de This approach allows for significant diversity in the final product by varying the substitution on the pyrrole precursor and the other reactants. uni-rostock.deuni-rostock.de
Functionalization of Precursor Molecules for 1H-Pyrrolo[2,3-b]pyridin-1-ol Synthesis
The N-oxide group of this compound is a key activating group that facilitates nucleophilic substitution on the otherwise unreactive pyridine ring. researchgate.netgoogle.com This reactivity makes the N-oxide an essential precursor for introducing substituents at the C4 and C6 positions.
A common synthetic sequence involves the initial oxidation of 7-azaindole to its N-oxide, followed by reaction with phosphorus oxyhalides (POX₃, where X = Cl or Br). google.com This step introduces a halogen atom, typically at the 4-position, yielding a 4-halo-7-azaindole derivative. These halogenated intermediates are versatile and can be subjected to further nucleophilic substitution reactions. For example, reaction with an alkoxide, such as sodium methoxide, can be used to synthesize 4-methoxy-7-azaindole. google.com This two-step process—N-oxidation followed by nucleophilic substitution/rearrangement—is a cornerstone for producing a wide array of functionalized 7-azaindole analogs. researchgate.netgoogle.com
Reaction Scheme: Functionalization via N-Oxide Intermediate Step 1: N-Oxidation 7-azaindole → this compound
Step 2: Halogenation this compound + POX₃ → 4-Halo-7-azaindole
Step 3: Nucleophilic Substitution 4-Halo-7-azaindole + Nucleophile (e.g., RO⁻) → 4-Alkoxy-7-azaindole
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 7-azaindoles and their N-oxides has benefited significantly from developments in transition metal catalysis and improved oxidation techniques.
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 7-azaindole N-oxides, these methods have been applied both to construct the core scaffold and to directly functionalize the N-oxide product.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the direct C-H functionalization of the 7-azaindole N-oxide core. The use of a Pd(OAc)₂/DavePhos catalyst system enables the regioselective direct arylation of the pyridine ring of the N-oxide, providing a streamlined route to arylated analogs without the need for pre-halogenation. nih.govacs.org Following this coupling reaction, the N-oxide can be deoxygenated to yield the functionalized 7-azaindole. nih.gov
Copper-Catalyzed Reactions: Copper catalysts have been employed for the N-arylation of 7-azaindole N-oxides. A base-free Chan-Lam coupling strategy using CuF₂ as the catalyst allows for the reaction of 7-azaindole N-oxide with boronic acids to produce N-aryl derivatives in high yields. researchgate.netacs.org
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are used in the fundamental synthesis of the 7-azaindole skeleton itself through the coupling of 2-aminopyridine precursors with alkynes. This process often requires a silver-based oxidant to promote the catalytic cycle. nih.gov
| Catalyst System | Reaction Type | Substrates | Product |
| Pd(OAc)₂/DavePhos | Direct C-H Arylation | 7-Azaindole N-oxide, Aryl Halide | C-arylated 7-Azaindole N-oxide |
| CuF₂ | N-Arylation (Chan-Lam) | 7-Azaindole N-oxide, Boronic Acid | N-aryl 7-Azaindole N-oxide |
| Rh(III) / Ag⁺ | Annulation | 2-Aminopyridine, Alkyne | 7-Azaindole |
The most direct and common method for preparing this compound is the selective oxidation of the pyridine nitrogen of the parent 7-azaindole. This transformation is a key step that enables many of the functionalization strategies discussed previously. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on scale, substrate tolerance, and desired purity.
The reaction is typically performed in a polar organic solvent. Common reagents include peracids like meta-chloroperoxybenzoic acid (mCPBA) and more environmentally benign options such as hydrogen peroxide. google.comgoogle.com The product from mCPBA oxidation is often isolated as an acid addition salt, which can be neutralized with a base to liberate the free N-oxide. google.com
| Oxidizing Agent | Typical Solvent | Temperature | Notes |
| Hydrogen Peroxide (H₂O₂) | THF, EGME | 5–15 °C | A common and relatively "green" oxidant. google.com |
| meta-Chloroperoxybenzoic acid (mCPBA) | Ethyl Acetate | -5 to 35 °C | Highly effective; product may be isolated as a salt. google.com |
| Potassium Peroxymonosulfate (Oxone®) | Polar Organic Solvent | Room Temperature | A versatile and stable solid oxidant. google.com |
| Magnesium Monoperoxyphthalate (MMPP) | Polar Organic Solvent | Room Temperature | Another peracid-based alternative. google.com |
| Hydrogen peroxide-urea | Polar Organic Solvent | Room Temperature | A solid, stable source of hydrogen peroxide. google.com |
Innovative Synthetic Route Design and Optimization for this compound
The primary and most direct innovative route to this compound involves the selective N-oxidation of the pyridine nitrogen of 7-azaindole. This transformation is crucial as the N-oxide intermediate is pivotal for subsequent functionalization, such as halogenation or arylation, at the C4 and C6 positions of the 7-azaindole core.
A key methodology for this synthesis employs hydrogen peroxide (H₂O₂) as the oxidizing agent. A patented process outlines a robust method for this conversion. The synthesis involves reacting 7-azaindole with hydrogen peroxide in a suitable organic solvent. google.com This approach is advantageous due to the relative low cost and environmental friendliness of hydrogen peroxide, whose primary byproduct is water.
Reaction Scheme: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) is treated with hydrogen peroxide to yield this compound.
Optimization of this reaction involves careful control over several parameters to maximize yield and purity while minimizing side reactions. Key variables include the choice of solvent, reaction temperature, and the molar ratio of reactants.
Key Optimization Parameters:
Solvent Selection: Organic solvents such as Tetrahydrofuran (THF), ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether are effective for this reaction. google.com The choice of solvent can influence the solubility of the starting material and the stability of the N-oxide product.
Reactant Molar Ratio: An excess of hydrogen peroxide is typically used to ensure complete conversion of the 7-azaindole. The optimal molar ratio of 7-azaindole to hydrogen peroxide is reported to be in the range of 1:1.1 to 1:2. google.com
Temperature Control: The reaction is exothermic and requires careful temperature management. The optimal temperature range is maintained between 5°C and 15°C. google.com Lower temperatures help to control the reaction rate and prevent over-oxidation or decomposition of the product.
Reaction Time: The reaction is typically carried out over a period of 2 to 5 hours to ensure completion. google.com
The following table summarizes the optimized conditions for the synthesis of this compound.
| Parameter | Optimized Condition | Rationale |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine | Precursor molecule |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Effective and clean oxidant |
| Solvent | THF, EGME, or Propylene Glycol Monomethyl Ether | Provides good solubility and reaction medium |
| Molar Ratio (Substrate:H₂O₂) | 1:1.1 – 1:2 | Ensures complete conversion of starting material |
| Temperature | 5 – 15 °C | Controls reaction rate and minimizes side products |
| Reaction Time | 2 – 5 hours | Sufficient time for reaction completion |
This interactive data table is based on findings from a patented synthetic method. google.com
This optimized, direct oxidation route provides a high-yield and cost-effective method for producing this compound, making it amenable to further derivatization in drug discovery programs.
Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several process chemistry and safety factors. The use of hydrogen peroxide, while advantageous, introduces specific challenges that must be addressed for a safe and efficient scale-up.
Safety and Hazard Management: The primary safety concern during scale-up is the handling of hydrogen peroxide, especially in the presence of organic solvents. The oxidation reaction is exothermic and can release oxygen gas.
Oxygen Release and Flammability: The decomposition of hydrogen peroxide can release significant amounts of oxygen, which can create an oxygen-enriched atmosphere within the reactor headspace. In the presence of flammable organic solvents, this dramatically increases the risk of ignition and explosion.
Thermal Runaway: Inadequate temperature control on a large scale can lead to a thermal runaway reaction, accelerating the decomposition of hydrogen peroxide and increasing pressure within the reactor.
Mitigation Strategies: To manage these risks, a robust reactor design with efficient cooling and pressure relief systems is essential. The headspace of the reactor should be inerted with a gas like nitrogen to keep the oxygen concentration below the flammable limit. Continuous monitoring of temperature, pressure, and oxygen levels is critical.
Process Optimization for Scale-Up:
Reagent Addition: The controlled, slow addition of hydrogen peroxide is crucial on a large scale to manage the reaction exotherm.
Mixing: Efficient mixing is required to ensure uniform temperature distribution and reactant contact, preventing localized hot spots that could trigger thermal decomposition.
Solvent and Concentration: While solvents like THF are effective, their volatility and flammability must be managed. The concentration of the reaction mixture may need to be adjusted to balance reaction kinetics with safety and ease of handling. Optimization studies show that H₂O₂ concentration and the molar ratio of H₂O₂ to the substrate are critical parameters that influence efficiency. nih.govresearchgate.netnih.gov
Work-up and Purification: On a large scale, purification methods must be efficient and scalable. N-oxides are often polar and can be challenging to purify via chromatography. Alternative methods like crystallization or extraction should be developed. For chromatographic purification, which is common for N-oxides, solvent systems typically involve polar modifiers like methanol in dichloromethane. However, on a large scale, the high polarity might necessitate specialized chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of alternative stationary phases like alumina. researchgate.net Care must be taken to avoid highly basic mobile phases with silica gel, as this can lead to dissolution of the stationary phase. researchgate.net
The following table outlines key considerations for the scale-up of this compound production.
| Consideration | Key Factor | Scale-Up Strategy |
| Safety | Thermal Runaway/Oxygen Release | Use of a jacketed reactor with efficient cooling; controlled addition of H₂O₂; inerting the reactor headspace with N₂. |
| Process Control | Exotherm Management | Monitoring reaction temperature in real-time; implementing automated cooling systems. |
| Efficiency | Reaction Kinetics | Optimizing mixing speed (RPM) to ensure homogeneity without excessive shear. |
| Purification | Product Isolation | Development of a scalable crystallization procedure; if chromatography is necessary, using preparative scale systems with optimized solvent gradients. |
| Waste Management | Byproducts | Neutralization and proper disposal of any unreacted peroxide and solvent waste streams. |
This interactive data table summarizes critical factors for the industrial production of this compound.
By addressing these safety, engineering, and purification challenges, the synthesis of this compound can be successfully scaled to meet the demands of pharmaceutical development and manufacturing.
Comprehensive Analysis of 1h Pyrrolo 2,3 B Pyridin 1 Ol Chemical Reactivity
Electrophilic and Nucleophilic Substitution Reactions of the 1H-Pyrrolo[2,3-b]pyridin-1-ol Core
The introduction of a hydroxyl group at the N-1 position fundamentally alters the electronic properties and reactivity of the 7-azaindole (B17877) scaffold. This N-hydroxyl group not only introduces its own reaction pathways but also influences the behavior of the pyrrole (B145914) and pyridine (B92270) rings.
Reactivity at Pyrrole Nitrogen (N-1)
The presence of the N-hydroxyl group at the N-1 position introduces a unique mode of reactivity not observed in the parent 7-azaindole. Research on analogous 1-hydroxyindoles has revealed that the N-OH group can facilitate an unprecedented nucleophilic substitution reaction at the pyrrole nitrogen. core.ac.uknii.ac.jp
This reactivity is attributed to the "bishomoallylic conjugation" effect, where the N(1)-O bond deviates from the plane of the aromatic ring. nii.ac.jp This geometric distortion reduces the aromatic stabilization contribution from the pyrrole nitrogen, making it more sp³-like. Consequently, the hydroxyl group can act as a leaving group, particularly after activation (e.g., protonation or conversion to a better leaving group), allowing for the direct attack of nucleophiles at the N-1 position. This is a significant departure from typical indole (B1671886) and 7-azaindole chemistry, which is dominated by electrophilic substitution on the carbon framework.
Table 1: Inferred Nucleophilic Substitution Reactivity at N-1
| Reaction Type | Reagent Class | Probable Product | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Heteroaromatic Nucleophiles | N-Aryl-1H-pyrrolo[2,3-b]pyridine | Based on analogy with 1-hydroxyindole (B3061041) chemistry, which allows for the formation of N-C bonds with various nucleophiles. core.ac.uknii.ac.jp |
Reactivity at Pyridine Nitrogen (N-7)
The pyridine nitrogen (N-7) retains its characteristic basic and nucleophilic properties, similar to the parent 7-azaindole and pyridine itself. It is expected to be the primary site for protonation in acidic media and can undergo reactions with electrophiles such as alkylating agents.
Functionalization of the N-7 position can also be achieved via the formation of an N-oxide. eurekaselect.comresearchgate.net Treating the molecule with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) would likely yield the corresponding 1-hydroxy-7-azaindole-7-oxide. This N-oxide intermediate can then be used to introduce substituents at carbon positions adjacent to the pyridine nitrogen. The presence of the N-1-ol group may influence the rate and selectivity of N-7 oxidation.
Reactivity at Carbon Positions
The carbon framework of this compound is expected to undergo electrophilic substitution, with the pyrrole ring being significantly more reactive than the pyridine ring. The N-1-ol group, being an electron-donating group, further activates the pyrrole ring toward electrophilic attack.
Consistent with extensive studies on the parent 7-azaindole scaffold, electrophilic substitution is predicted to occur predominantly at the C-3 position, which possesses the highest electron density in the pyrrole ring. researchgate.netrsc.org
Table 2: Predicted Electrophilic Substitution Reactions at Carbon Positions
| Reaction Type | Reagent/Conditions | Major Product | Reference (Parent Compound) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrrolo[2,3-b]pyridin-1-ol | rsc.org |
| Bromination | Br₂/Acetic Acid | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-ol | rsc.org |
| Iodination | I₂/KI | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-1-ol | rsc.org |
| Acylation | Acylating reagents (e.g., Ac₂O, ClCOMe) | 3-Acetyl-1H-pyrrolo[2,3-b]pyridin-1-ol | researchgate.net |
Oxidative and Reductive Transformations of this compound
The N-hydroxyl group and the fused heterocyclic core are both susceptible to redox reactions.
Oxidation: The N-hydroxyl group can be oxidized to a stable nitroxide radical. This is a characteristic reaction of N-hydroxy heterocycles and provides a pathway to paramagnetic derivatives. Stronger oxidation could potentially lead to ring-opening or decomposition.
Reduction: The molecule offers multiple sites for reduction.
N-Hydroxyl Group: The N-OH group can be readily reduced to the corresponding N-H, yielding the parent 1H-Pyrrolo[2,3-b]pyridine (7-azaindole). This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.
Ring System: The 7-azaindole core can be reduced under different conditions. High-pressure hydrogenation of the parent compound in a neutral medium at elevated temperatures is known to reduce the pyrrole ring, yielding the 2,3-dihydro derivative. researchgate.net In an acidic medium, however, the pyridine ring is preferentially hydrogenated, leading to a hexahydro-1H-pyrrolo[2,3-b]pyridine. researchgate.net The presence of the N-1-ol group may influence the selectivity and conditions required for these reductions.
Reactions Involving the N-Hydroxyl Group of this compound
The N-hydroxyl group behaves chemically like a hydroxylamine, with both nucleophilic and electrophilic character, and can undergo a variety of derivatization reactions.
Esterification and Etherification Pathways
Esterification: The N-hydroxyl group is expected to react readily with acylating agents to form N-acyloxy derivatives. This reaction can be carried out using acid chlorides, anhydrides, or carboxylic acids under activating conditions (e.g., with carbodiimides). These N-acyloxy esters are often more reactive than their N-hydroxy precursors and can serve as activated intermediates for further transformations.
Etherification: Alkylation of the N-hydroxyl group with alkyl halides or other alkylating agents under basic conditions would yield the corresponding N-alkoxy-1H-pyrrolo[2,3-b]pyridines. The choice of base is critical to deprotonate the hydroxyl group without promoting competing reactions at other sites.
Table 3: Derivatization of the N-Hydroxyl Group
| Reaction Type | Reagent Class | General Product Structure |
|---|---|---|
| Esterification | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | 1-(Acyloxy)-1H-pyrrolo[2,3-b]pyridine |
Deoxygenation Strategies
The removal of the oxygen atom from this compound to regenerate the parent 7-azaindole is a crucial step in many synthetic sequences, particularly after the N-oxide has served its purpose as an activating or directing group. A variety of methods have been developed for the deoxygenation of heterocyclic N-oxides, many of which are applicable to 7-azaindole N-oxide. These strategies range from classical reducing agents to modern catalytic systems.
Commonly employed deoxygenation methods include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃. However, milder and more selective methods are often preferred. For instance, a combination of indium and pivaloyl chloride has been shown to be effective for the deoxygenation of aza-aromatic N-oxides at room temperature, offering high yields. organic-chemistry.org Another approach involves the use of environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org
More recently, visible-light-mediated metallaphotoredox catalysis has emerged as a highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides. organic-chemistry.org This technique often utilizes a Hantzsch ester as the stoichiometric reductant and requires only a catalytic amount of a photosensitizer, proceeding under mild conditions and tolerating a wide array of functional groups. organic-chemistry.org A specific example of a visible light-induced deoxygenation of 7-azaindole-7-oxide has been reported to proceed in 71% yield using thioxanthen-9-one (B50317) (TX) as a catalyst in the presence of triflic acid. acs.org
Furthermore, a sustainable deoxygenation protocol employing iodide as a catalyst, regenerated by formic acid, presents an environmentally benign alternative. organic-chemistry.org This method highlights the ongoing efforts to develop greener chemical transformations. In the context of multi-step syntheses, deoxygenation is often performed after the N-oxide has directed a specific functionalization. For example, following a palladium-catalyzed direct arylation of N-methyl-7-azaindole N-oxides, the subsequent deoxygenation step yields the functionalized 7-azaindole. acs.orgnih.gov
Table 1: Selected Deoxygenation Strategies for Heterocyclic N-Oxides
| Reagent/System | Conditions | Notes |
|---|---|---|
| Indium / Pivaloyl Chloride | Room Temperature | Mild and efficient for a range of N-oxides. organic-chemistry.org |
| Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | Environmentally friendly Lewis acid catalysis. organic-chemistry.org |
| Visible Light / Photocatalyst / Hantzsch Ester | Room Temperature | Highly chemoselective and tolerates various functional groups. organic-chemistry.org |
| Thioxanthen-9-one / TfOH / Acetone | Visible Light (404 nm) | Applied specifically to 7-azaindole-7-oxide. acs.org |
| Iodide / Formic Acid | Not specified | Sustainable and environmentally friendly approach. organic-chemistry.org |
| [Pd(OAc)₂]/dppf / Triethylamine | Microwave Irradiation | Chemoselective deoxygenation of pyridine N-oxides. organic-chemistry.org |
Cycloaddition and Rearrangement Reactions of this compound
The N-oxide functionality in this compound imparts 1,3-dipolar character to the molecule, making it a suitable partner in cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic systems. Specifically, 1,3-dipolar cycloadditions of azine N-oxides with various dipolarophiles, such as alkenes and alkynes, provide access to a range of five-membered rings.
While specific examples of 1,3-dipolar cycloadditions with this compound are not extensively documented in the readily available literature, the general reactivity pattern of heterocyclic N-oxides suggests its potential to react with alkynes to form isoxazole (B147169) derivatives and with alkenes to yield isoxazoline (B3343090) structures. wikipedia.orgmdpi.com The regioselectivity of these cycloadditions is typically governed by both steric and electronic factors, as rationalized by frontier molecular orbital (FMO) theory. mdpi.com The reaction of a nitrile oxide, a related 1,3-dipole, with an alkyne to form an isoxazole is a well-established transformation. researchgate.netresearchgate.net
Rearrangement reactions of pyridine N-oxides are also known, which can sometimes be initiated by photochemical or thermal means, or by the action of certain reagents. For instance, pyridine N-oxides have been observed to undergo rearrangements in the presence of silylaryl triflates. researchgate.net A notable rearrangement in the broader 7-azaindole family, though not involving the N-oxide directly, is the ring-expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) when treated with chloroform (B151607) and a strong base. rsc.org While not a direct reaction of the N-oxide, it highlights the inherent reactivity of the 7-azaindole scaffold.
Photochemical rearrangements of heterocyclic N-oxides can also lead to the formation of interesting structural motifs. The specific photochemical behavior of this compound would be an interesting area for further investigation, potentially leading to novel molecular architectures.
Advanced Organometallic Chemistry with this compound
The N-oxide group in this compound can act as a coordinating ligand for metal centers, influencing the reactivity and selectivity of organometallic reactions. This has been strategically employed in various catalytic transformations.
A prominent example is the use of the N-oxide as a directing group in palladium-catalyzed C-H bond functionalization. The coordination of the palladium catalyst to the N-oxide oxygen atom positions the metal in proximity to specific C-H bonds, enabling their regioselective arylation. For instance, subjecting N-methyl-7-azaindole N-oxides to a Pd(OAc)₂/DavePhos catalyst system allows for the regioselective direct arylation of the azine ring. acs.org Similarly, the N-oxide functionality has been shown to completely switch the regioselectivity of the Heck arylation of N-vinyl-7-azaindole from predominantly α-arylation to exclusively β-arylation. rsc.org This control is attributed to the formation of a six-membered metallocyclic π-complex involving the palladium center and the N-oxide. rsc.org
Beyond palladium catalysis, this compound and its derivatives have been utilized as ligands in other transition metal-catalyzed reactions. For example, 7-azaindole N-oxide (7-AINO) has been shown to act as a ligand in copper-catalyzed N-arylation reactions. nih.gov The formation of a Cu(II)-7-AINO complex has been identified as a key intermediate in the catalytic cycle. nih.gov
Furthermore, rhodium(III)-catalyzed reactions of 7-azaindoles have been developed for C-H activation and functionalization, such as oxidative alkylation and chlorination. rsc.orgacs.org While these examples may not directly involve the N-oxide as a ligand, they underscore the rich organometallic chemistry of the 7-azaindole scaffold, which is often accessed through intermediates derived from the N-oxide. The synthesis of new palladium and platinum complexes with 7-azaindole ligands has also been reported, where both neutral and anionic forms of the ligand coordinate to the metal center. nih.govresearchgate.net
Table 2: Organometallic Reactions Involving this compound Derivatives
| Metal Catalyst | Reaction Type | Role of N-Oxide | Product |
|---|---|---|---|
| Pd(OAc)₂/DavePhos | Direct Arylation | Directing Group | C6-arylated 7-azaindole (after deoxygenation) acs.org |
| Palladium | Heck Arylation | Regioselectivity Control | β-arylated N-vinyl-7-azaindole rsc.org |
| Copper(II) | N-Arylation | Ligand | N-arylated azoles nih.gov |
| Rhodium(III) | C-H Alkylation | Not directly involved (parent azaindole) | β-aryl ketone derivatives of 7-azaindole rsc.org |
| Platinum | Complex Formation | Ligand (parent azaindole) | Platinum-7-azaindole complexes nih.gov |
Strategic Derivatization and Scaffold Modification of 1h Pyrrolo 2,3 B Pyridin 1 Ol
Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridin-1-ol Derivatives
The synthesis of substituted derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is well-documented, with electrophilic substitution being a primary avenue for functionalization. rsc.org These reactions typically target the electron-rich pyrrole (B145914) ring.
Electrophilic halogenation and nitration of 1H-pyrrolo[2,3-b]pyridines predominantly occur at the 3-position of the pyrrole ring. rsc.org This regioselectivity is driven by the higher electron density at this position. Various reagents and conditions have been employed to achieve these transformations, yielding key intermediates for further diversification.
Key Research Findings:
Bromination and Iodination: Direct bromination and iodination reactions have been shown to selectively introduce halogen atoms at the C3-position. rsc.org
Nitration: Nitration also favors the C3-position, although instances of nitration at the C2-position have been observed under specific conditions. rsc.org
Table 1: Halogenation and Nitration of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Reaction | Reagents | Primary Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | rsc.org |
| Iodination | Iodine/Potassium Iodide | C3 | rsc.org |
The introduction of alkyl and aryl groups onto the 1H-pyrrolo[2,3-b]pyridine framework can be achieved through various synthetic methods, including modifications of classical indole (B1671886) syntheses like the Madelung and Fischer methods to produce 2-, 3-, and 4-substituted derivatives. rsc.org Modern cross-coupling reactions have also emerged as powerful tools for C-H arylation.
Key Research Findings:
Palladium-Catalyzed Arylation: A method for the regioselective C6 arylation of the related pyrrolo[2,3-d]pyrimidine scaffold has been developed using arylboronic acids with a Pd(OAc)₂ catalyst. chemistryviews.org This strategy highlights the potential for transition-metal-catalyzed C-H functionalization on the pyridine (B92270) ring of the 7-azaindole (B17877) system.
Grignard Derivatives: The formation of 1-substituted Grignard derivatives of 7-azaindole provides a nucleophilic nitrogen, which can then be used in subsequent reactions. rsc.org
Table 2: Examples of Alkylation and Arylation Reactions
| Reaction Type | Method | Position(s) of Substitution | Reference |
|---|---|---|---|
| Alkyl/Aryl Substitution | Modified Madelung/Fischer Synthesis | C2, C3, C4 | rsc.org |
Functionalization of the 1H-pyrrolo[2,3-b]pyridine core with amide and sulfonamide groups is crucial for modulating the compound's physicochemical properties. These modifications can occur at either the pyrrole nitrogen (N1) or carbon positions (typically C3).
Key Research Findings:
Acylation: The reaction of 1-substituted Grignard derivatives with acyl chlorides leads to the formation of 1-acyl derivatives. rsc.org Direct acylation at the C3 position to form compounds like 3-acetyl-7-azaindole has also been extensively studied. researchgate.net
Sulfonylation: The synthesis of derivatives such as 1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine demonstrates that the N1 position can be readily functionalized with sulfonyl groups. chemicalbook.com Additionally, intermediates like 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride are available, enabling the introduction of sulfonamide moieties at the C3 position. activate-scientific.com
Table 3: Amidation and Sulfonylation of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Reaction | Reagents/Method | Position of Substitution | Resulting Derivative | Reference |
|---|---|---|---|---|
| Acylation | Acyl Chlorides (via Grignard) | N1 | 1-Acyl-7-azaindole | rsc.org |
| Acylation | Acylating Reagents | C3 | 3-Acyl-7-azaindole | researchgate.net |
| Sulfonylation | Phenylsulfonyl Chloride | N1 | 1-(Phenylsulfonyl)-7-azaindole | chemicalbook.com |
Heterocycle Annulation onto the this compound Framework
Heterocycle annulation involves the construction of a new ring fused to the existing 1H-pyrrolo[2,3-b]pyridine scaffold. This strategy is a powerful method for creating complex, polycyclic systems with novel properties. Annulation can be directed to either the pyrrole or pyridine portion of the molecule.
Key Research Findings:
Pyrrole Ring Annulation: A notable approach involves the annulation of a pyrrole ring to an existing aromatic system using 3-arylazirines as a synthon, catalyzed by Ni(II). beilstein-journals.org This method could potentially be adapted to build upon the pyridine ring of the 7-azaindole core.
Pyridine Ring Annulation: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been achieved through the annulation of a pyridine ring onto a 1H-pyrrole-2,3-dione scaffold. nih.gov This demonstrates the feasibility of constructing a new pyridine ring adjacent to the pyrrole moiety of the 7-azaindole system.
Creation of Novel Fused Polycyclic Systems Incorporating this compound
The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a privileged scaffold for the synthesis of more elaborate fused polycyclic systems. juniperpublishers.com These larger systems are of significant interest in drug discovery and materials science.
Key Research Findings:
Pyrrolo[2,3-d]pyrimidines: A common strategy involves the cyclocondensation of substituted 2-amino-1H-pyrrole-3-carbonitriles with various reagents to form fused pyrimidine (B1678525) rings, resulting in pyrrolo[2,3-d]pyrimidine derivatives. ajol.info This approach transforms the 7-azaindole core into a purine (B94841) bioisostere.
Thienopyridines: The 7-azaindole scaffold can be used as a precursor to synthesize thienopyridine derivatives, which involves building a thiophene (B33073) ring onto the existing pyridine structure. researchgate.net
Pyrazolo[3,4-b]pyridines: Methodologies have been developed for the synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, demonstrating another route to expand the core structure into a more complex heterocyclic system. udistrital.edu.co
Combinatorial and Parallel Synthesis of this compound Libraries
The generation of chemical libraries based on a core scaffold is a key strategy in modern drug discovery to explore a wide chemical space efficiently. Combinatorial and parallel synthesis techniques are employed to create large numbers of derivatives for high-throughput screening.
Key Research Findings:
DNA-Encoded Libraries: A solid-phase synthetic strategy has been developed for the efficient synthesis of a DNA-encoded combinatorial library of structurally diverse tetra-substituted pyrrolo[2,3-d]pyrimidines. bohrium.com This powerful technique, while demonstrated on a related scaffold, establishes a precedent for applying similar methods to the 1H-pyrrolo[2,3-b]pyridine core to rapidly generate vast libraries of compounds for biological screening.
Library Generation: The reaction of 2-amino-pyrrole-3-carbonitriles with 2-arylidenemalononitriles is a key reaction that enables the generation of diverse libraries of pyrrolopyridine derivatives. juniperpublishers.com This highlights the utility of the scaffold in creating collections of related molecules for structure-activity relationship studies.
Computational Design of this compound Analogues
The computational design of analogues of this compound, also known as 7-azaindole-1-ol, leverages a variety of in silico techniques to predict and optimize the biological activity of novel compounds. These methods are instrumental in modern drug discovery, allowing for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The core 1H-pyrrolo[2,3-b]pyridine scaffold has been the subject of numerous computational studies, providing a solid foundation for the design of new analogues.
One of the primary computational approaches is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. imist.ma These studies aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models based on the steric and electrostatic fields of the molecules. A study on 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors demonstrated the utility of CoMFA and CoMSIA models in identifying key structural features that enhance or reduce activity. imist.ma The robustness of these models is often validated by high statistical significance, such as high Q² and R² values, which indicate strong predictive power. imist.ma Based on the contour maps generated by these models, new potent compounds can be designed. imist.ma
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. This technique has been widely applied to derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold to elucidate their mechanism of action at the molecular level. For example, docking studies have been conducted to understand the interactions of these compounds with various kinases, including Janus kinase 3 (JAK3), FMS-like tyrosine kinase 3 (FLT3), and maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.govresearchgate.netnih.gov These studies help in identifying key amino acid residues in the active site that are crucial for binding and provide insights for designing new analogues with improved interactions. researchgate.net The calculated geometries of enzyme-inhibitor complexes from docking experiments often correlate well with the observed biological activities. bohrium.com
Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical component of the computational design process. imist.ma By evaluating these properties early in the design phase, researchers can prioritize compounds with a higher likelihood of success in later stages of drug development.
The design of novel analogues often involves a combination of these computational methods. For instance, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated as potential anti-tumor agents. nih.gov Molecular modeling was employed to guide the synthesis and optimization of these compounds. nih.gov Similarly, computational studies have guided the design of 7-azaindole analogues as potent PARP inhibitors, demonstrating the versatility of this scaffold in targeting different biological pathways. ijper.orgresearchgate.net
The following table summarizes the key findings from a representative computational study on 1H-pyrrolo[2,3-b]pyridine derivatives:
| Computational Method | Key Findings | Statistical Significance | Application in Analogue Design |
| CoMFA | Identified steric and electrostatic fields crucial for activity. | Q² = 0.65; R² = 0.86; rtest² = 0.97 | Guided the design of five new potent compounds. imist.ma |
| CoMSIA | Provided insights into the nature of groups that enhance or reduce activity. | Q² = 0.74; R² = 0.96; rtest² = 0.95 | Aided in the rational design of derivatives with improved biological activity. imist.ma |
| Molecular Docking | Showed favorable interactions of designed molecules with the target receptor. | - | Confirmed the binding mode and guided the selection of promising candidates for synthesis. imist.ma |
| In silico ADMET | Examined the pharmacokinetic and toxicity profiles of newly designed compounds. | - | Helped in prioritizing compounds with desirable drug-like properties. imist.ma |
In another study focusing on novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents, a specific compound, 16h, was identified through a combination of synthesis, biological evaluation, and molecular modeling. nih.gov This compound exhibited potent enzyme inhibition and excellent anti-proliferative effects on various cancer cell lines. nih.gov
| Compound | Target | IC50 (Enzyme Inhibition) | Anti-proliferative Activity (IC50) | Cell Lines |
| 16h | MELK | 32 nM | 0.109 µM to 0.245 µM | A549, MDA-MB-231, and MCF-7 |
Collectively, these computational approaches provide a robust framework for the strategic derivatization and scaffold modification of this compound, enabling the design of novel analogues with tailored biological activities and improved therapeutic potential.
Advanced Characterization and Theoretical Elucidation of 1h Pyrrolo 2,3 B Pyridin 1 Ol Structure and Reactivity
High-Resolution Spectroscopic Analysis
Spectroscopic analysis provides a foundational understanding of the molecular structure, bonding, and electronic properties of 1H-pyrrolo[2,3-b]pyridin-1-ol, primarily via its 7-AINO tautomer.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While detailed multidimensional NMR data for the free 7-Azaindole (B17877) N-oxide ligand is not extensively published, analysis of its derivatives and complexes provides significant insight. For instance, the ¹H and ¹³C NMR spectra of related compounds, such as 7-azaindole N-oxide 3-chlorobenzoate, have been reported. aurigeneservices.com In these systems, the proton signals of the pyrrolo[2,3-b]pyridine core are well-resolved, and their chemical shifts are influenced by the electronic effects of the N-oxide group and other substituents. The N-oxide functionality typically induces a downfield shift in the signals of adjacent protons due to its electron-withdrawing nature.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 7-Azaindole N-oxide Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~6.58 | ~102.6 |
| H-3 | ~7.46 | ~124.4 |
| H-4 | ~7.07 | ~116.5 |
| H-5 | ~7.86-7.93 | ~120.6 |
| H-6 | ~8.16 | ~128.2 |
| Note: Data are based on the reported values for 7-azaindole N-oxide 3-chlorobenzoate and may vary for the unsubstituted compound. aurigeneservices.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition and identifying molecular ions and their fragments with high precision. The technique has been successfully employed to identify 7-AINO as a reaction intermediate in copper-catalyzed N-arylation reactions. acs.org These studies confirm the formation of monomeric and dimeric copper(II)-7-AINO complexes. acs.org The exact mass measurement of the molecular ion of 7-AINO would correspond to its chemical formula, C₇H₆N₂O, providing unambiguous confirmation of its composition. The fragmentation patterns observed in mass spectrometry can also offer structural information, often involving characteristic losses of small neutral molecules.
Table 2: High-Resolution Mass Spectrometry Data for this compound (7-Azaindole N-oxide)
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O |
| Exact Mass | 134.0480 Da |
| Nominal Mass | 134 Da |
Vibrational Spectroscopy (IR, Raman)
Table 3: Predicted Key Vibrational Frequencies for the 7-Azaindole Core
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (H-bonded) | 3100 - 2500 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=C/C=N Ring Stretch | 1600 - 1400 |
| N-O Stretch | 1300 - 1200 |
| Note: These are typical ranges and can be influenced by substitution and solid-state effects. mdpi.com |
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The parent 7-azaindole chromophore is known for its sensitivity to the solvent environment and its potential for excited-state proton transfer (ESIPT). acs.org The N-oxide derivative, 7-AINO, also exhibits characteristic absorption bands in the UV region corresponding to π → π* and n → π* transitions. Unlike the parent 7-azaindole, the N-oxide exhibits a single weak fluorescence band with minimal solvent dependence, suggesting that the ESIPT pathways are not as dominant. The electronic transitions of 7-AINO and its metal complexes have been rationalized using time-dependent density functional theory (TD-DFT) calculations. researchgate.net
Table 4: Electronic Absorption Data for 7-Azaindole N-oxide Ligand
| Solvent | Absorption Maxima (λmax, nm) |
| Acetonitrile | < 350 |
| Methanol | < 350 |
| Note: Data derived from studies on lanthanide complexes of 7-AINO. |
Single-Crystal X-ray Diffraction Studies for Solid-State Structure of this compound
Table 5: Selected Crystallographic Data for a 7-Azaindole N-oxide (7-AINO) Ligand in a Metal Complex
| Parameter | Description |
| System | Dimeric Copper(II) Complex |
| Coordination | 7-AINO acts as a bridging ligand |
| Key Interactions | Coordination via pyridine (B92270) N-oxide oxygen and pyrrole (B145914) nitrogen |
| Hydrogen Bonding | The pyrrolic N-H group can act as a hydrogen bond donor |
| Note: Data synthesized from published structures of metal complexes containing the 7-AINO ligand. acs.org |
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the structure, reactivity, and spectroscopic properties of molecules. DFT calculations have been employed to investigate the mechanism of reactions involving 7-AINO, such as in palladium-catalyzed site-selective arylations. These studies help to rationalize observed regioselectivity by comparing the energies of different reaction intermediates and transition states. Furthermore, DFT and TD-DFT calculations have been used to predict and assign vibrational frequencies and to calculate electronic absorption spectra, showing good agreement with experimental results for 7-azaindole and its derivatives. researchgate.netmdpi.com Such theoretical studies are crucial for understanding the electronic structure of the N-oxide and how it influences the reactivity of the 7-azaindole scaffold.
Density Functional Theory (DFT) Calculations for Electronic Structure
No published studies employing Density Functional Theory (DFT) to specifically calculate the electronic structure of this compound were identified. Such calculations would be invaluable for understanding the molecule's geometry, electron density distribution, electrostatic potential, and orbital energies, which are fundamental to its chemical behavior.
Molecular Dynamics Simulations of this compound Interactions
There is a lack of research detailing molecular dynamics (MD) simulations for this compound. MD simulations would provide crucial insights into its conformational dynamics and its interactions with solvents or biological macromolecules, which are essential for predicting its behavior in various environments.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. However, no studies specifically conducting an FMO analysis on this compound have been reported. This information would be critical for predicting its susceptibility to electrophilic and nucleophilic attack and its potential role in pericyclic reactions.
Mechanistic Investigation of this compound Reactions
Detailed mechanistic investigations into the reactions of this compound are absent from the current scientific literature. Understanding the pathways and transition states of its reactions is fundamental to harnessing its synthetic potential.
Applications of 1h Pyrrolo 2,3 B Pyridin 1 Ol in Complex Organic Synthesis and Material Science
As a Building Block for Natural Product Synthesis
While direct incorporation of 1H-pyrrolo[2,3-b]pyridin-1-ol as a starting material in the total synthesis of natural products is not extensively documented, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent structural motif in a variety of biologically active natural products and their synthetic analogues. The synthesis of these complex molecules often involves the construction of the 7-azaindole (B17877) scaffold, and in many synthetic routes, the N-oxide functionality serves as a crucial handle for regioselective functionalization, thereby facilitating the elaboration of the natural product's intricate architecture.
The 7-azaindole framework is a bioisostere of indole (B1671886), and its presence in molecules can enhance their pharmacological properties. nih.gov The N-oxide, and by extension its tautomer this compound, provides a strategic entry point for introducing substituents onto the pyridine (B92270) ring, a modification that is often challenging to achieve directly on the parent 7-azaindole.
Table 1: Selected Natural Products and Bioactive Compounds Containing the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Compound | Biological Activity |
| Variolins | Antitumor agents |
| Meriolins | Cyclin-dependent kinase (CDK) inhibitors |
| Vemurafenib | B-RAF kinase inhibitor for melanoma treatment jst.go.jp |
Contribution to Heterocyclic Scaffold Design
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" fragment in medicinal chemistry, particularly in the design of kinase inhibitors. jst.go.jp The ability of the pyridine nitrogen and the pyrrole (B145914) N-H group to form bidentate hydrogen bonds with the hinge region of kinases makes it an excellent scaffold for designing potent and selective inhibitors. jst.go.jp
The N-oxide functionality of this compound plays a pivotal role in the design of novel heterocyclic scaffolds. It activates the pyridine ring towards nucleophilic attack, enabling the introduction of a wide range of substituents at specific positions. This regioselective functionalization is a powerful tool for medicinal chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. For instance, subjection of N-methyl 7-azaindole N-oxides to a palladium catalyst system allows for regioselective direct arylation of the azine ring. nih.gov
Role in the Development of Advanced Organic Materials
The unique photophysical properties of the 1H-pyrrolo[2,3-b]pyridine core have led to its exploration in the field of advanced organic materials. Derivatives of 7-azaindole have demonstrated luminescent and fluorescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov
A comparative study of pyrrole-fused donor moieties in benzothiadiazole-based D–A–D type conjugated small molecules for organic field-effect transistors (OFETs) has highlighted the potential of the pyrrolo[2,3-b]pyridine unit. acs.org The incorporation of the nitrogen atom in the pyridine ring can influence the electronic properties of the material, such as its charge transport characteristics and energy levels, which are critical for device performance.
Table 2: Applications of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Organic Materials
| Application Area | Property Exploited | Potential Device |
| Organic Electronics | Charge transport, Luminescence | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |
| Coordination Polymers | Ligand functionality, Photophysical behavior | Sensors, Catalysts |
Precursor for Ligand Design in Catalysis
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile precursor for the design of ligands used in catalysis. The presence of two nitrogen atoms with different electronic environments (a pyridine-type and a pyrrole-type) allows for various coordination modes with metal centers. This versatility enables the synthesis of a wide range of metal complexes with tailored catalytic activities.
The synthesis of 7-azaindole itself can be achieved through metal-catalyzed reactions, such as the Rh(III)-catalyzed coupling of 2-aminopyridine (B139424) and alkynes. nih.gov Furthermore, 7-azaindole and its derivatives have been used to prepare new palladium and platinum complexes, some of which have shown in vitro anticancer activity. researchgate.net The reduced form, 7-azaindoline, has also been employed as a directing group in catalytic asymmetric reactions, highlighting the broad utility of this scaffold in the development of new catalytic systems. mdpi.com
Impact on Retrosynthetic Strategies Utilizing this compound
The presence of the this compound moiety, or its more stable N-oxide tautomer, significantly influences the retrosynthetic analysis of target molecules. The N-oxide group offers a unique disconnection pathway that is not available for the parent 7-azaindole.
Key Retrosynthetic Considerations:
Functionalization of the Pyridine Ring: The N-oxide allows for retrosynthetic disconnections at the pyridine ring via nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.gov This simplifies the synthesis of substituted 7-azaindole derivatives by allowing for the late-stage introduction of functional groups.
Construction of the Bicyclic Core: Retrosynthetic analysis of the 7-azaindole core itself often leads to precursors such as substituted pyridines or pyrroles. rsc.org Various synthetic methods, including Fischer indole synthesis modifications and transition metal-catalyzed cyclizations, can be employed to construct the bicyclic system. rsc.org
The ability to selectively functionalize the pyridine ring via the N-oxide provides a powerful tool for chemists to design more efficient and convergent synthetic routes to complex molecules containing the 1H-pyrrolo[2,3-b]pyridine scaffold.
Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,3 B Pyridin 1 Ol
Development of Novel Biologically-Oriented Synthetic Methodologies
The vast body of research on 1H-pyrrolo[2,3-b]pyridine derivatives has established its value as a privileged scaffold in drug discovery, with applications targeting c-Met, FGFR, and ATM kinases. nih.govnih.gov A significant future direction lies in the development of synthetic methodologies specifically tailored for producing diverse libraries of 1H-pyrrolo[2,3-b]pyridin-1-ol derivatives for biological screening.
Current synthetic routes to the parent scaffold often employ modifications of classical methods like the Madelung and Fischer indole (B1671886) syntheses. researchgate.net Future research is expected to focus on two primary strategies for accessing the N-oxide derivatives:
Late-Stage N-Oxidation: Developing robust and selective oxidation protocols that can be applied to existing, complex 7-azaindole (B17877) derivatives. This would allow for the rapid diversification of known biologically active compounds, enabling a direct assessment of the N-oxide's impact on activity and pharmacokinetics.
De Novo Synthesis: Designing novel synthetic pathways that construct the this compound core from simpler precursors. This approach offers greater flexibility in introducing a wider range of substituents that may not be compatible with late-stage oxidation conditions.
The overarching goal will be to create efficient, scalable, and versatile synthetic platforms capable of generating libraries of N-oxide analogs for high-throughput screening against various biological targets.
Exploration of Unconventional Reactivity Patterns of this compound
The established reactivity of the parent 1H-pyrrolo[2,3-b]pyridine involves predominant electrophilic substitution at the 3-position of the pyrrole (B145914) ring. The presence of the N-oxide group in this compound is anticipated to fundamentally alter this reactivity profile, opening up avenues for novel chemical transformations.
Future research will likely focus on a systematic investigation of the compound's reactivity:
Modulation of Ring Electronics: The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine (B92270) ring towards electrophilic attack but activates it for nucleophilic substitution, a reaction pattern not readily accessible in the parent scaffold.
Dipolar Cycloadditions: The N-oxide can function as a 1,3-dipole, enabling cycloaddition reactions to form new fused-ring systems with potential biological activity.
Rearrangement Reactions: Heterocyclic N-oxides are known to undergo various rearrangements (e.g., Boekelheide rearrangement), which could be exploited to access novel, diversely functionalized heterocyclic scaffolds.
A thorough exploration of these unconventional reactivity patterns will provide chemists with new tools for derivatizing the 7-azaindole core, leading to the synthesis of compounds with unique three-dimensional structures and substitution patterns that are otherwise difficult to obtain.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern high-throughput drug discovery relies on the rapid synthesis and screening of large compound libraries. Integrating the synthesis of this compound derivatives with advanced technologies like flow chemistry and automated synthesis is a key future direction.
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for N-oxidation reactions, which can sometimes be exothermic and require careful management. Flow chemistry can enable safer, more efficient, and scalable production of this compound. The application of flow chemistry has proven successful for the synthesis of other nitrogen-containing heterocycles, such as pyrazoles and pyrazolo[3,4-b]pyridines. nih.gov
Automated Synthesis: Coupling flow reactors with automated robotic platforms would allow for the rapid, systematic synthesis of derivative libraries. An automated system could vary starting materials, reagents, and reaction conditions to generate a large matrix of analogs, which could then be directly passed to biological screening assays. This approach would significantly accelerate the structure-activity relationship (SAR) studies needed to optimize lead compounds. nih.gov
Advanced Computational Predictions for Novel this compound Derivatives
Computational chemistry and in silico modeling are indispensable tools in modern drug design. For derivatives of the parent scaffold, molecular docking has been used to understand binding modes with protein targets like FGFR1. nih.gov Future research will extend these computational approaches to specifically model this compound and its derivatives.
The focus will be on developing predictive models for various properties, as detailed in the table below.
| Prediction Target | Computational Method | Potential Impact |
| Receptor Binding Affinity | Molecular Docking, Free Energy Perturbation (FEP) | Prioritize synthesis of derivatives with the highest predicted potency against specific biological targets (e.g., kinases, enzymes). |
| ADME Properties | Quantitative Structure-Property Relationship (QSPR), Machine Learning | Predict solubility, permeability, and metabolic stability to design compounds with better drug-like properties from the outset. |
| Chemical Reactivity | Density Functional Theory (DFT), Quantum Mechanics (QM) | Predict regioselectivity of reactions and explore unconventional reaction mechanisms, guiding synthetic efforts. |
| Off-Target Effects | Pharmacophore Modeling, Target Fishing | Identify potential off-target interactions early in the design process to minimize side effects and toxicity. |
These advanced computational studies will enable a more rational, hypothesis-driven approach to designing novel this compound derivatives, reducing the time and cost associated with trial-and-error synthesis and screening.
Interdisciplinary Research Prospects Involving this compound
While the research on the parent 7-azaindole scaffold has been heavily concentrated in medicinal chemistry, the unique electronic and structural features of this compound open doors to a range of interdisciplinary applications. Future research should explore the potential of this molecule beyond its biological activity.
The table below outlines several potential interdisciplinary research avenues.
| Research Area | Potential Application of this compound | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Molecular Sensors | Heterocyclic N-oxides can exhibit unique photophysical properties, including fluorescence and phosphorescence, due to altered electronic transitions. |
| Coordination Chemistry | Novel Ligands for Catalysis | The N-oxide oxygen atom can act as a coordination site for metal ions, creating novel catalysts with unique reactivity and selectivity. |
| Supramolecular Chemistry | Building Blocks for Self-Assembled Architectures | The molecule possesses both hydrogen bond donor (N-H) and acceptor (N-O) sites, making it an excellent candidate for designing complex, ordered supramolecular structures. |
| Chemical Biology | Fluorescent Probes | If the molecule or its derivatives are found to be fluorescent, they could be developed into probes for imaging biological processes or localizing to specific cellular compartments. |
By exploring these diverse fields, researchers can uncover new fundamental properties and applications of the this compound scaffold, expanding its utility far beyond its current focus in drug discovery.
Q & A
What are the established synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-1-ol, and how can reaction conditions be optimized for yield?
Answer:
A common synthetic route involves refluxing precursors (e.g., compound 4-6 ) with chloranil in xylene for 25–30 hours, followed by treatment with 5% NaOH to isolate the organic layer. Purification via recrystallization from methanol enhances purity . To optimize yield, parameters such as reflux duration, solvent choice (e.g., high-boiling solvents like xylene), and stoichiometric ratios of chloranil should be systematically tested. Alternative routes may include functionalization at the 5-position using trifluoromethyl groups, as seen in FGFR inhibitor synthesis .
Which analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- HPLC : For assessing purity (>99% achievable) .
- Recrystallization : Methanol is effective for removing impurities .
- Spectroscopy : NMR and mass spectrometry (MS) confirm molecular structure (e.g., molecular formula C₇H₆N₂O, MW 134.14) .
- X-ray crystallography : Resolves binding modes in target proteins (e.g., FGFR1 interactions) .
How should researchers address the lack of comprehensive toxicity data for this compound?
Answer:
While acute toxicity data are limited (LD₅₀ in mice: 490 mg/kg intraperitoneal) , adopt precautionary measures:
- Use in silico models (e.g., EPA DSSTox) to predict hazards .
- Reference structurally similar compounds (e.g., pyrrolidine derivatives) for safety protocols .
- Conduct in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) before in vivo studies .
What structural modifications enhance FGFR inhibitory activity in 1H-Pyrrolo[2,3-b]pyridine derivatives?
Answer:
- 5-Position Substitution : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) improves interactions with FGFR1’s G485 residue .
- Hydrophobic Substituents : Larger groups (e.g., methoxyphenyl) exploit hydrophobic pockets in FGFR’s ATP-binding domain .
- Binding Mode Analysis : Crystal structures reveal critical hydrogen bonds with D641, guiding rational design .
How are structure-activity relationship (SAR) studies conducted for dopamine D4 receptor ligands?
Answer:
- Fluorine Substitution : Seven fluorine derivatives were synthesized and evaluated via PET imaging to assess binding affinity and selectivity .
- In Vitro Assays : Radioligand competition assays quantify IC₅₀ values against D4 receptors.
- Selectivity Screening : Test against D2/D3 receptors to avoid off-target effects .
How can computational modeling guide the design of 1H-Pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Molecular Docking : Predict binding modes with FGFR1 (e.g., hydrogen bonds with D641 and G485) .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
- ADMET Prediction : Tools like PISTACHIO estimate pharmacokinetic profiles .
What strategies evaluate the biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives in cancer research?
Answer:
- In Vitro Testing : Measure IC₅₀ against FGFR1-4 isoforms (e.g., compound 4h has IC₅₀ = 7–712 nM) .
- In Vivo Models : Xenograft studies assess tumor growth inhibition and bioavailability.
- Kinase Profiling : Screen against 50+ kinases to ensure selectivity .
How can synthetic challenges in pyrrolopyridine functionalization be mitigated?
Answer:
- Protecting Groups : Use trityl groups to stabilize reactive sites during synthesis .
- Catalytic Systems : Optimize palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Microwave-Assisted Synthesis : Reduce reaction times for temperature-sensitive intermediates .
How should conflicting biological data (e.g., varying IC₅₀ values) be analyzed?
Answer:
- Assay Standardization : Ensure consistent conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Confirm compound integrity via HPLC and NMR .
- Statistical Validation : Replicate experiments across multiple cell lines (e.g., HCT116 vs. HepG2) .
What approaches optimize pharmacokinetic properties of 1H-Pyrrolo[2,3-b]pyridine-based therapeutics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
